4-[(Methoxyacetyl)amino]benzoic acid
Description
4-[(Methoxyacetyl)amino]benzoic acid is a benzoic acid derivative with a methoxyacetyl-substituted amino group at the para position of the benzene ring. Its structure comprises:
- A benzoic acid core (carboxylic acid at position 4).
- A methoxyacetyl group (CH3OCH2CO-) linked via an amide bond to the amino group.
This compound’s unique substitution pattern influences its physicochemical properties, such as solubility, acidity, and electronic characteristics, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
4-[(2-methoxyacetyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-6-9(12)11-8-4-2-7(3-5-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEARDCGZKOBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429296 | |
| Record name | 4-[(2-methoxyacetyl)amino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54057-65-7 | |
| Record name | 4-[(2-methoxyacetyl)amino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methoxyacetyl)amino]benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-aminobenzoic acid with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amino group of 4-aminobenzoic acid and the acyl chloride group of methoxyacetyl chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(Methoxyacetyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the methoxyacetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 4-[(methoxyacetyl)amino]benzoic acid exhibit significant anticancer properties. For instance, studies on PABA analogs have shown promising results against various cancer cell lines, including MCF-7 and HepG2. These compounds demonstrated cytotoxic effects with IC50 values ranging from 15.0 µM to 72.22 µM, suggesting their potential as chemotherapeutic agents .
Anti-Alzheimer's Activity
Compounds derived from PABA have been investigated for their anti-cholinesterase activity, which is crucial in the treatment of Alzheimer's disease. Certain derivatives showed competitive inhibition against acetylcholinesterase (AChE), with K_i values indicating effective binding and inhibition . The potential of these compounds to enhance cognitive function presents a significant avenue for further research.
Antibacterial and Antiviral Properties
The antibacterial activity of PABA derivatives has been documented, with some exhibiting effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) were found to be as low as 15.62 µM for certain derivatives, indicating strong antibacterial potential . Additionally, antiviral properties have been noted, suggesting that these compounds could be developed into broad-spectrum antimicrobial agents.
Chemical Synthesis and Modification
The synthesis of this compound typically involves the modification of PABA through acetylation processes. This method enhances the compound's solubility and bioavailability, which are critical factors in drug development. The reaction schemes often utilize catalysts such as palladium or nickel to facilitate the conversion of starting materials into the desired product with high yields and purity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[(Methoxyacetyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key differences among benzoic acid derivatives arise from substituent type, position, and electronic effects:
Key Observations :
- Heterocyclic vs. Acyl Substituents: Compounds like SS3 (azetidinone) and SS4 (thiazolidinone) incorporate nitrogen-containing rings, which often enhance biological activity but reduce solubility compared to acyl-substituted analogs .
- Aromatic vs. Aliphatic Groups : Sulfonyl- or biphenyl-substituted derivatives (e.g., ) exhibit higher hydrophobicity, whereas methoxyacetyl analogs balance polarity and lipophilicity.
Physicochemical Properties
Spectral Data and Functional Groups:
- UV-Vis: this compound: Expected λmax ~260–340 nm (amide n→π* and π→π* transitions), similar to SB1 (λmax 267.0 and 341.0 nm for conjugated Schiff base analogs) . SS3/SS4: Azetidinone/thiazolidinone rings show distinct λmax due to extended conjugation .
IR Spectroscopy :
Solubility and Stability:
- This compound: Moderate solubility in polar solvents (e.g., DMF, ethanol) due to amide and carboxylic acid groups. Susceptible to hydrolysis under strong acidic/basic conditions .
- Sulfonyl-substituted analogs : Lower solubility in water due to hydrophobic aryl groups .
- Esterified derivatives (e.g., ): Improved lipid solubility but reduced stability compared to free acids.
Biological Activity
4-[(Methoxyacetyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has gained attention for its diverse biological activities. This compound, characterized by its methoxyacetyl group, exhibits potential therapeutic properties that warrant detailed exploration. This article compiles research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C10H11NO4
- Molecular Weight: 211.20 g/mol
- CAS Number: 9078965
The methoxyacetyl group enhances the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of PABA, including this compound, exhibit significant antimicrobial properties. For instance, structural modifications have led to compounds with potent antibacterial and antifungal activities. The minimum inhibitory concentrations (MIC) for various derivatives have been reported as follows:
| Compound | Activity | MIC (µM) |
|---|---|---|
| PABA Derivative A | Antibacterial (MRSA) | 15.62 |
| PABA Derivative B | Antifungal | ≥ 7.81 |
| This compound | Antimicrobial | TBD |
These findings suggest that the methoxyacetyl modification may enhance the efficacy of PABA derivatives against resistant strains of bacteria and fungi .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including HepG2 and MCF-7, with IC50 values indicating moderate to high potency.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | ≥ 15.0 |
| MCF-7 | TBD |
These results highlight the compound's potential as a chemotherapeutic agent .
The biological activity of this compound is largely attributed to its ability to modulate enzyme activity and interact with cellular signaling pathways. Notably, it has been shown to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer’s . The inhibition of these enzymes leads to increased levels of acetylcholine in the brain, enhancing cholinergic neurotransmission.
Comparative Studies
Comparative studies involving similar benzoic acid derivatives have provided insights into the relative efficacy of this compound. For example:
- Anticholinesterase Activity: Compared to standard drugs like donepezil, certain derivatives exhibited lower IC50 values, indicating stronger inhibitory effects.
These findings underline the importance of structural modifications in enhancing biological activity.
Study on Neuroprotective Effects
A recent study investigated the neuroprotective effects of various PABA derivatives, including this compound. The results indicated significant activation of proteasome and autophagy pathways in human fibroblasts, suggesting a potential role in mitigating age-related decline in protein degradation systems .
Evaluation Against Cancer Cell Lines
In another study focusing on anticancer properties, this compound was tested against multiple cancer cell lines. The findings revealed substantial cytotoxicity and apoptosis induction in HepG2 cells, supporting its candidacy for further development as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
